DSPE-PEG-Maleimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

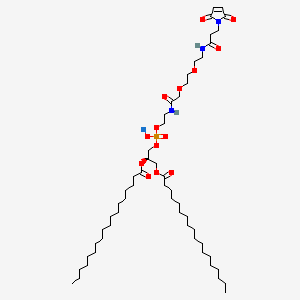

DSPE-PEG-Maleimide, scientifically known as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide (polyethylene glycol)-2000], is a functionalized phospholipid-polymer conjugate. This compound consists of a 1,2-distearoyl-sn-glycero-PE (DSPE) covalently coupled to a linear polyethylene glycol (PEG) chain with a maleimide-terminated end. It is widely used in the synthesis of antibody-coupled liposomes and lipid nanoparticles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-PEG-Maleimide involves several steps:

Synthesis of DSPE: Starting with (S)-(+)-glycerol acetonide as the initial material, DSPE is synthesized through a series of reactions.

Synthesis of PEG-Maleimide: Polyethylene glycol (PEG) is reacted with maleic anhydride to form PEG-Maleimide.

Coupling Reaction: The final step involves coupling DSPE with PEG-Maleimide under specific conditions to form this compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of DSPE and PEG-Maleimide are synthesized separately.

Coupling in Reactors: The coupling reaction is carried out in large reactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

DSPE-PEG-Maleimide primarily undergoes:

Substitution Reactions: The maleimide group reacts with sulfhydryl (thiol) groups derived from cysteine, forming stable thioether bonds.

Hydrolysis: The maleimide group can undergo hydrolysis under elevated temperatures and moisture.

Common Reagents and Conditions

Sulfhydryl Reagents: Cysteine or other thiol-containing molecules are commonly used in substitution reactions.

Neutral pH: The reactions typically proceed at neutral pH to ensure optimal reactivity and stability.

Major Products

The major products formed from these reactions include:

Thioether-linked Conjugates: Resulting from the reaction between maleimide and thiol groups.

Hydrolyzed Products: Formed under conditions of elevated temperature and moisture.

Scientific Research Applications

DSPE-PEG-Maleimide has a wide range of applications in scientific research, including:

Drug Delivery Systems: It is used to synthesize antibody-coupled liposomes and lipid nanoparticles for targeted drug delivery.

Gene Therapy: Employed in lipid nanoparticle systems for the delivery of mRNA and other genetic materials.

Vaccine Development: Utilized in the functionalization of nanoparticles for the display of antigens in vaccines.

Biomedical Research: Used in the generation of transient antifibrotic chimeric antigen receptor (CAR) T cells in vivo.

Mechanism of Action

DSPE-PEG-Maleimide exerts its effects through the following mechanisms:

Conjugation with Thiol Groups: The maleimide group specifically reacts with thiol groups on peptides and proteins, forming stable thioether bonds.

Prolonged Circulation Time: The PEG component provides stealth characteristics, reducing uptake by the reticuloendothelial system and prolonging circulation time in the bloodstream.

Targeted Delivery: The DSPE component ensures compatibility with lipid bilayers, facilitating the stable encapsulation and targeted delivery of therapeutic agents.

Comparison with Similar Compounds

DSPE-PEG-Maleimide can be compared with other similar compounds such as:

DSPE-PEG-Amine: Similar structure but with an amine group instead of maleimide, used for different conjugation reactions.

DSPE-PEG-Carboxyl: Contains a carboxyl group, used for conjugation with amine-containing molecules.

DSPE-PEG-Biotin: Functionalized with biotin for applications requiring biotin-streptavidin interactions.

Uniqueness

This compound is unique due to its specific reactivity with thiol groups, making it highly suitable for applications requiring stable thioether linkages. Its combination of hydrophobic DSPE and hydrophilic PEG components also provides excellent amphiphilic properties, enhancing its versatility in various biomedical applications .

Properties

Molecular Formula |

C54H97N3NaO14P |

|---|---|

Molecular Weight |

1066.3 g/mol |

IUPAC Name |

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]ethyl phosphate |

InChI |

InChI=1S/C54H98N3O14P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(62)68-45-48(71-54(63)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-70-72(64,65)69-42-39-56-50(59)47-67-44-43-66-41-38-55-49(58)37-40-57-51(60)35-36-52(57)61;/h35-36,48H,3-34,37-47H2,1-2H3,(H,55,58)(H,56,59)(H,64,65);/q;+1/p-1/t48-;/m1./s1 |

InChI Key |

RCFAZCYOANIKLN-AKZQISGYSA-M |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)COCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)COCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.